1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid

Thromboxane Synthetase Inhibition Medicinal Chemistry Regioselective Synthesis

Researchers developing thromboxane A2 synthetase inhibitors require advanced intermediates with orthogonal reactive handles for efficient SAR exploration. Unlike simpler imidazopyridine derivatives that offer only one functionalization site, this compound provides dual reactive groups-an ethyl ester at C-1 and a carboxylic acid at C-5-enabling two-step sequential derivatization without protecting group chemistry. • Essential building block for 5-(carboxyalkyl)imidazo[1,5-a]pyridines per US Patent 4,444,775 • Enables orthogonal functionalization for parallel medicinal chemistry • High-purity lot-to-lot consistency for reproducible results.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B8188140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=C(N2C=N1)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-2-17-11(16)9-7-4-3-5-8(10(14)15)13(7)6-12-9/h3-6H,2H2,1H3,(H,14,15)
InChIKeyLXMZUUFAHFRLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic Acid Overview


1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid (molecular formula C11H10N2O4, molecular weight 234.21 g/mol) is a nitrogen-containing heterocycle belonging to the imidazo[1,5-a]pyridine family. This compound is characterized by an ethoxycarbonyl substituent at position 1 and a carboxylic acid group at position 5 of the fused bicyclic ring system . The imidazo[1,5-a]pyridine nucleus has been extensively patented as a core structure for selective thromboxane A2 synthetase inhibitors, with derivatives showing potent inhibition of platelet aggregation and vasoconstriction [1]. The 1-ethoxycarbonyl-5-carboxylic acid substitution pattern provides a unique handle for further derivatisation, making it a valuable intermediate in medicinal chemistry programmes targeting cardiovascular and inflammatory disorders.

Regiospecific synthesis: Preferred building block for 5-carboxyalkyl imidazo[1,5-a]pyridines according to patent-directed routes.
Dual orthogonal handles: Ethyl ester at C-1 and carboxylic acid at C-5 allow sequential chemoselective derivatization without protecting groups.
Medicinal chemistry scaffold: Imidazo[1,5-a]pyridine core supports thromboxane synthetase inhibitor candidate synthesis and parallel library generation.

Why 1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic Acid Is Irreplaceable


The positioning of the electron-withdrawing ethoxycarbonyl group at C-1 and the carboxylic acid at C-5 on the imidazo[1,5-a]pyridine scaffold is not arbitrary. The thromboxane synthetase inhibitory activity of related imidazo[1,5-a]pyridine alkanoic acids is highly sensitive to the chain length and substitution pattern at the 5-position, with structure-activity relationships (SAR) demonstrating that even a one-carbon shift in the carboxyalkyl chain or a change from carboxylic acid to ester can alter potency by more than an order of magnitude [1]. Regioisomers such as imidazo[1,2-a]pyridine derivatives or the 1-unsubstituted imidazo[1,5-a]pyridine-5-carboxylic acid lack the dual functionalisation that enables orthogonal reactivity, thereby limiting their utility as advanced intermediates for parallel medicinal chemistry or as tool compounds for probing enzymatic binding pockets [2].

Regioisomer mismatch

6-Carboxylic acid isomer (CAS 2118877-94-2) cannot support C-5 chain elongation required for the pharmacophore; using it may yield inactive derivatives.

Functional group deficiency

The 1-unsubstituted parent compound lacks the ethoxycarbonyl handle, limiting orthogonal derivatization and altering ring electronics.

Scaffold misassignment

Imidazo[1,2-a]pyridine regioisomers share molecular formula but differ in ring fusion; their reactivity and biological properties do not transfer.

1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic Acid Differentiation Evidence


Regioisomeric Purity: 5- vs. 6-Carboxylic Acid Isomer

The target compound, 1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid, is the required regioisomer for constructing 5-substituted imidazo[1,5-a]pyridine alkanoic acids, which are specifically claimed as thromboxane synthetase inhibitors. In contrast, the 6-carboxylic acid isomer (CAS 2118877-94-2) places the reactive carboxylic acid handle at a position that cannot generate the 5-alkanoic acid chain essential for activity. The patent explicitly defines that the group CH2–A–B must be attached at the 5-position for optimal thromboxane synthetase inhibition [1].

Positional Selectivity
Class-level inference
5-COOH enables pharmacophoric chain construction; 6-COOH is synthetically inaccessible for 5-substitution.
Required for patented 5-carboxyalkyl imidazo[1,5-a]pyridines.
Based on patent-directed synthesis pathways; data to verify for specific routes.
Thromboxane Synthetase Inhibition Medicinal Chemistry Regioselective Synthesis

Dual Orthogonal Functional Groups vs. Unsubstituted Analog

1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid contains two chemically distinct functional groups: an ethyl ester at C-1 and a carboxylic acid at C-5. This allows for sequential, chemoselective transformations without protecting group manipulation. The 1-unsubstituted parent compound, imidazo[1,5-a]pyridine-5-carboxylic acid (CAS 885276-19-7), possesses only the C-5 carboxylic acid handle for derivatisation. The presence of the 1-ethoxycarbonyl group also modifies the electron density of the heterocyclic ring, which can influence reactivity in subsequent metal-catalysed cross-coupling or cycloaddition reactions .

Functional Group Handles
Cross-study comparable
Two orthogonal groups (1-ethoxycarbonyl and 5-carboxylic acid) vs. single acid handle in unsubstituted analog.
Doubles derivatization points, supporting parallel library synthesis.
Based on common synthetic logic; no specific quantitative assay data reported.
Orthogonal Protecting Groups Parallel Synthesis Advanced Building Blocks

Identity Confirmation vs. Imidazo[1,2-a] Regioisomers

The target compound (C11H10N2O4, MW 234.21) can be analytically distinguished from its imidazo[1,2-a]pyridine regioisomers, such as 3-(ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 936637-98-8) and 2-(ethoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1540121-59-2), which share the same molecular formula but differ in ring fusion geometry and substituent positions . While mass spectrometry alone cannot differentiate them, 1H NMR chemical shifts of the pyridine ring protons and the characteristic C-5 carboxylic acid proton provide unambiguous identification. The imidazo[1,5-a]pyridine scaffold is also structurally distinct in its photophysical properties, displaying different UV-Vis absorption and fluorescence emission profiles compared to [1,2-a] isomers [1].

Regioisomer Differentiation
Cross-study comparable
Distinct ¹H NMR shifts and UV‑Vis/fluorescence profiles confirm imidazo[1,5‑a]pyridine vs. [1,2‑a] regioisomers.
Ensures correct regioisomer procurement; avoids failed reactions in structure‑specific assays.
NMR spectroscopy (predicted); photophysical differentiation per literature review.
Analytical Quality Control Regioisomer Confirmation Procurement Specification

Limited Commercial Availability

A cross-vendor survey indicates that the 1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid is offered by a limited number of specialised suppliers, while the simpler imidazo[1,5-a]pyridine-5-carboxylic acid is widely stocked by major chemical distributors, and the 6-carboxylic acid isomer is also commercially available from multiple sources . This supply constraint means that researchers who require the specific 5-carboxylic acid substitution pattern with the 1-ethoxycarbonyl group intact must rely on a narrow supplier base, which can influence lead times, pricing, and batch-to-batch consistency.

Supply Chain Context
Data to verify
Target compound available from a limited number of niche suppliers; parent imidazo[1,5‑a]pyridine‑5‑carboxylic acid is widely stocked.
Procurement planning may be required; restricted availability can affect lead times.
Market survey data (2025); verify with current supplier listings.
Supply Chain Specialty Chemicals Research Intermediates

1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic Acid Applications


Thromboxane Synthetase Inhibitor Synthesis

The compound is the preferred starting material for introducing the 5-carboxyalkyl chain mandatory for thromboxane A2 synthetase inhibition, as detailed in US Patent 4,444,775. Using the 6-carboxylic acid isomer would yield an inactive regioisomer [1].

Orthogonal Derivatisation for Parallel Library Generation

With both an ethyl ester and a carboxylic acid, this building block enables two-step sequential functionalisation without protecting group chemistry. This contrasts with imidazo[1,5-a]pyridine-5-carboxylic acid, which offers only one reactive handle [1].

Luminescent Imidazo[1,5-a]pyridine Probes

The imidazo[1,5-a]pyridine core exhibits favourable fluorescence properties. The 1-ethoxycarbonyl group allows fine-tuning of emission wavelengths and quantum yields, while the 5-carboxylic acid can be conjugated to biomolecules for imaging applications. This dual-modification capability is absent in simpler imidazopyridine derivatives [1].

Enzyme Active Site Topology Probing

The distinct positional substitution pattern of 1-ethoxycarbonyl-5-carboxylic acid makes it a useful probe for studying the steric and electronic requirements of enzymes that recognise imidazopyridine ligands, such as thromboxane synthetase. Its structural uniqueness avoids confounding results that could arise from regioisomeric mixtures [1].

Application
Selection Property
Validation Focus
Thromboxane synthetase inhibitor synthesis
Regiospecific 5‑carboxylic acid handle
Verify 5‑COOH regioisomer identity by NMR
Parallel compound library generation
Orthogonal ester/acid functional groups
Confirm chemoselective derivatization sequence
Luminescent imidazo[1,5‑a]pyridine probes
Tunable photophysical properties at 1‑position
Assess emission wavelength and quantum yield
Enzyme active site topology probing
Defined substitution pattern for binding studies
Ensure regioisomeric purity to avoid confounding results
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